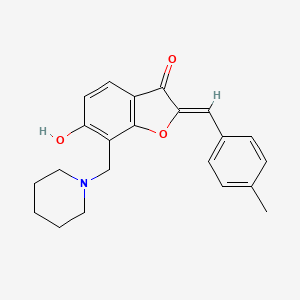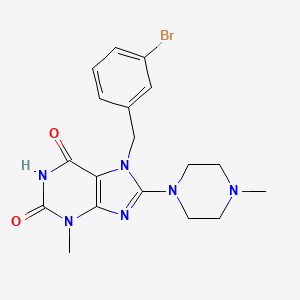![molecular formula C21H20N4O2S B2797685 (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone CAS No. 2034253-84-2](/img/structure/B2797685.png)
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a synthetic organic molecule known for its versatile applications in scientific research. It combines structural features of pyrrolo[3,4-d]pyrimidine, thiophene, and morpholine, making it a valuable candidate for exploring various biological and chemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can be achieved through multi-step organic reactions involving starting materials such as pyrrolopyrimidine derivatives, thiophene-2-carbaldehyde, and morpholine. Typical synthetic routes may include:
Formation of the pyrrolopyrimidine core through cyclization reactions.
Attachment of the thiophene moiety via coupling reactions using palladium-catalyzed cross-coupling techniques like Suzuki or Stille coupling.
Introduction of the morpholine group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production may involve optimization of the above synthetic routes to achieve higher yields and purity. Advanced techniques like continuous flow chemistry and automated synthesis may be utilized to scale up production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: : Can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic or electrophilic substitution can occur at specific positions on the molecule, especially on the pyrrolo[3,4-d]pyrimidine and thiophene rings.
Common Reagents and Conditions
Reactions involving this compound often use standard organic solvents like dichloromethane, methanol, or tetrahydrofuran. Catalysts such as palladium on carbon or copper(I) iodide may be employed in coupling reactions.
Major Products
The primary products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
Applications De Recherche Scientifique
This compound finds extensive use in various fields, including:
Chemistry: : Utilized as a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe or inhibitor in biological pathways.
Medicine: : Explored for therapeutic applications, including anticancer, antimicrobial, and antiviral properties.
Industry: : Used in the development of novel materials, such as organic semiconductors and polymer additives.
Mécanisme D'action
The exact mechanism of action depends on the specific application, but generally involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound's structure allows it to bind selectively to these targets, influencing various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds include those with pyrrolo[3,4-d]pyrimidine and thiophene scaffolds, such as:
(5H-pyrrolo[3,4-d]pyrimidin-6-yl)(4-(thiophen-2-yl)phenyl)methanone
(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-4-yl)(4-(thiophen-2-yl)phenyl)methanone
These compounds share structural similarities but differ in their specific substitutions, resulting in unique chemical properties and biological activities. The presence of the morpholine group in (2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(4-(thiophen-2-yl)phenyl)methanone is a distinguishing feature, potentially enhancing its solubility and reactivity.
Propriétés
IUPAC Name |
(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c26-20(16-5-3-15(4-6-16)19-2-1-11-28-19)25-13-17-12-22-21(23-18(17)14-25)24-7-9-27-10-8-24/h1-6,11-12H,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXTRRLSABKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloro-5-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2797602.png)



![(2E)-1-{2-[(4-bromophenyl)sulfanyl]-4-methylquinolin-3-yl}-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-4-phenyloxane-4-carboxamide](/img/structure/B2797616.png)


![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,2-dimethylpropanamide](/img/structure/B2797621.png)
![8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[(2-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2797622.png)

![3-Methyl-3'-[3-(trifluoromethyl)phenyl]-5,5'-bi-1,2,4-oxadiazole](/img/structure/B2797625.png)
